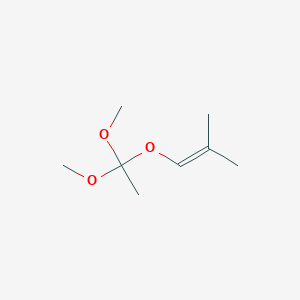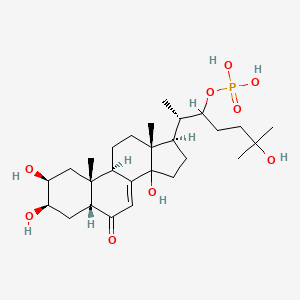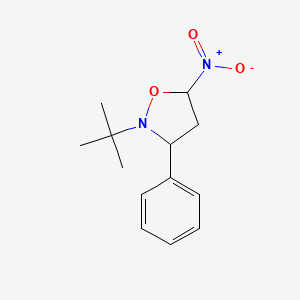
2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine is an organic compound that belongs to the class of oxazolidines These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine typically involves the reaction of a nitro compound with an appropriate amine and an aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxazolidine ring can be opened under acidic or basic conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: The major product is typically an amine derivative.
Reduction: The major product is an opened ring structure with functional groups depending on the reaction conditions.
Substitution: The major products are substituted phenyl derivatives.
Applications De Recherche Scientifique
2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Its derivatives may have potential as pharmaceutical agents due to their unique chemical properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazolidine ring can interact with biological macromolecules, potentially inhibiting their function. The tert-butyl and phenyl groups contribute to the compound’s stability and specificity in binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine: Unique due to its specific substituents.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar in having tert-butyl groups but different in functional groups and applications.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Similar in having tert-butyl groups but different in the core structure and applications.
Propriétés
Numéro CAS |
87190-54-3 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-tert-butyl-5-nitro-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)14-11(9-12(18-14)15(16)17)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 |
Clé InChI |
ZFDXVDSFRQQBOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(CC(O1)[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
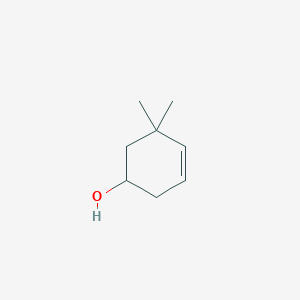
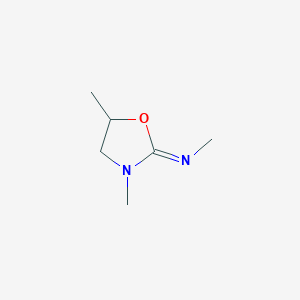

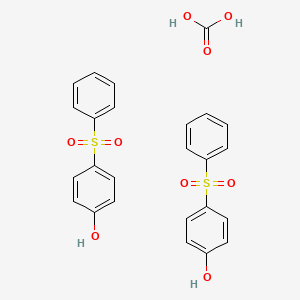
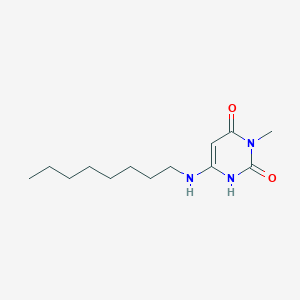
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)


